N-(2-iodophenyl)-1-benzofuran-2-carboxamide
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Overview
Description
N-(2-iodophenyl)-1-benzofuran-2-carboxamide is an organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the iodine atom in the 2-position of the phenyl ring and the carboxamide group attached to the benzofuran ring makes this compound particularly interesting for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-iodophenyl)-1-benzofuran-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-iodoaniline and 1-benzofuran-2-carboxylic acid.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(2-iodophenyl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the 2-position of the phenyl ring can be substituted with other nucleophiles through reactions such as the Suzuki-Miyaura coupling.
Oxidation and Reduction: The benzofuran ring can undergo oxidation and reduction reactions, leading to the formation of different functionalized derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form complex polycyclic structures.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids as reagents.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Major Products
Substitution Products: Various substituted benzofuran derivatives depending on the nucleophile used in the reaction.
Oxidation Products: Oxidized benzofuran derivatives with different functional groups.
Cyclization Products: Polycyclic compounds with enhanced biological activities.
Scientific Research Applications
N-(2-iodophenyl)-1-benzofuran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates with anti-inflammatory, anti-cancer, and anti-viral properties.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Material Science: It is used in the development of organic electronic materials and fluorescent probes.
Chemical Biology: The compound serves as a tool for studying cellular processes and signaling pathways.
Mechanism of Action
The mechanism of action of N-(2-iodophenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The iodine atom and the benzofuran ring play crucial roles in binding to these targets. The compound can inhibit enzyme activity or modulate receptor functions, leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(2-bromophenyl)-1-benzofuran-2-carboxamide
- N-(2-chlorophenyl)-1-benzofuran-2-carboxamide
- N-(2-fluorophenyl)-1-benzofuran-2-carboxamide
Uniqueness
N-(2-iodophenyl)-1-benzofuran-2-carboxamide is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and higher polarizability can enhance interactions with biological targets and improve the compound’s overall efficacy .
Properties
Molecular Formula |
C15H10INO2 |
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Molecular Weight |
363.15 g/mol |
IUPAC Name |
N-(2-iodophenyl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C15H10INO2/c16-11-6-2-3-7-12(11)17-15(18)14-9-10-5-1-4-8-13(10)19-14/h1-9H,(H,17,18) |
InChI Key |
YQIHUBPKSFQSOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=CC=C3I |
Origin of Product |
United States |
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